Methyl 3-amino-3-(4-bromophenyl)butanoate
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Overview
Description
Methyl 3-amino-3-(4-bromophenyl)butanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of butanoic acid, featuring a bromophenyl group and an amino group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(4-bromophenyl)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 4-bromo-β-aminoethylbenzene. The final step involves esterification with methyl chloroformate to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-(4-bromophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(4-bromophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromophenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-bromobenzoate
- Methyl 3-amino-3-(4-chlorophenyl)butanoate
- Methyl 3-amino-3-(4-fluorophenyl)butanoate
Uniqueness
Methyl 3-amino-3-(4-bromophenyl)butanoate is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions compared to its chloro- and fluoro- analogs .
Properties
IUPAC Name |
methyl 3-amino-3-(4-bromophenyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCAGCZBJYMTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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